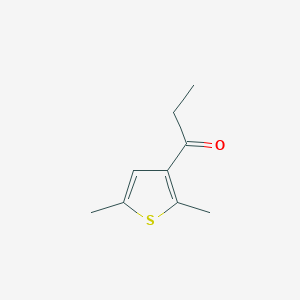
1-(2,5-Dimethylthiophen-3-yl)propan-1-on
Übersicht
Beschreibung
1-(2,5-Dimethylthiophen-3-yl)propan-1-one is a chemical compound belonging to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom The compound 1-(2,5-Dimethylthiophen-3-yl)propan-1-one is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 2 and 5, and a propanone group at position 3
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylthiophen-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
Wirkmechanismus
Target of Action
The primary targets of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one are currently unknown. This compound is a synthetic derivative of thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties . .
Mode of Action
As a synthetic derivative of thiophene, it may share some of the biological and physiological functions of other thiophene-based compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .
Result of Action
Given the wide range of therapeutic properties reported for thiophene derivatives, it is possible that this compound could have diverse effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
1-(2,5-Dimethylthiophen-3-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. The interaction with MAO can lead to altered levels of neurotransmitters, impacting mood and behavior. Additionally, 1-(2,5-Dimethylthiophen-3-yl)propan-1-one may interact with transport proteins, influencing the uptake and release of neurotransmitters in synaptic clefts .
Cellular Effects
The effects of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the cAMP signaling pathway, leading to increased intracellular cAMP levels and subsequent activation of protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes. Moreover, 1-(2,5-Dimethylthiophen-3-yl)propan-1-one has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
At the molecular level, 1-(2,5-Dimethylthiophen-3-yl)propan-1-one exerts its effects through various mechanisms. It binds to monoamine transporters, inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, 1-(2,5-Dimethylthiophen-3-yl)propan-1-one can inhibit the activity of MAO enzymes, further contributing to elevated neurotransmitter levels. These molecular interactions result in altered neuronal communication and behavioral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one change over time. The compound’s stability and degradation play crucial roles in its temporal effects. Studies have shown that 1-(2,5-Dimethylthiophen-3-yl)propan-1-one is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to 1-(2,5-Dimethylthiophen-3-yl)propan-1-one can lead to adaptive changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one vary with different dosages in animal models. At low doses, the compound exhibits stimulant effects, increasing locomotor activity and alertness. At higher doses, it can induce adverse effects such as hyperthermia, convulsions, and neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits maximal stimulant effects without causing significant toxicity. These findings highlight the importance of dose optimization in experimental settings .
Metabolic Pathways
1-(2,5-Dimethylthiophen-3-yl)propan-1-one is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. The primary metabolic pathways include oxidation, reduction, and conjugation reactions. These metabolic processes result in the formation of various metabolites, some of which retain biological activity. The interaction of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one with metabolic enzymes can influence metabolic flux and alter metabolite levels.
Transport and Distribution
The transport and distribution of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it is transported by monoamine transporters, facilitating its accumulation in synaptic vesicles. The distribution of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one is influenced by its lipophilicity, enabling it to accumulate in lipid-rich tissues such as the brain .
Subcellular Localization
The subcellular localization of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one plays a crucial role in its activity and function. The compound is primarily localized in synaptic vesicles, where it interacts with neurotransmitter transporters. Additionally, it can be found in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. Post-translational modifications, such as phosphorylation, can influence the localization and activity of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one, directing it to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylthiophen-3-yl)propan-1-one can be synthesized through a Friedel-Crafts acylation reaction. The process involves the acylation of 2,5-dimethylthiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,5-Dimethylthiophen-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thiophene derivatives
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethylthiophen-3-yl)propan-1-one can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Lacks the propanone group, making it less reactive in certain chemical reactions.
3-Acetylthiophene: Similar structure but with an acetyl group instead of a propanone group, leading to different reactivity and applications.
Thiophene-2-carboxaldehyde: Contains an aldehyde group, which imparts different chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-4-9(10)8-5-6(2)11-7(8)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXXALUAXRWQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(SC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650857 | |
| Record name | 1-(2,5-Dimethylthiophen-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32427-84-2 | |
| Record name | 1-(2,5-Dimethyl-3-thienyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32427-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dimethylthiophen-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features and optical properties of DMTP?
A1: DMTP is an organic compound with the molecular formula C15H14Cl2OS []. Key structural features include a dimethylthiophene ring and a dichlorophenyl group linked by a propanone bridge. FTIR spectroscopy confirmed the presence of these functional groups []. The material exhibits good optical transparency within the visible and near-infrared spectrum, specifically between 400-1100 nm []. This property is crucial for its potential use in photonic applications.
Q2: How does the crystal structure of DMTP relate to its observed photonic properties?
A2: Single crystal X-ray diffraction analysis revealed that DMTP crystallizes in a monoclinic system with a centrosymmetric space group of P21/c []. This specific crystal structure contributes to the material's observed optical limiting properties, as demonstrated by Z-scan studies. The reverse saturable absorption phenomena observed suggest that DMTP's ability to modulate light transmission is influenced by its crystal packing and intermolecular interactions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1449925.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)




![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)




![Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride](/img/structure/B1449946.png)

